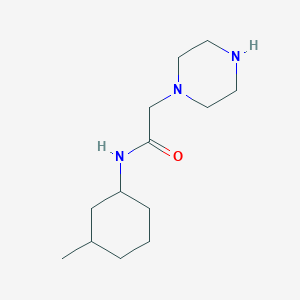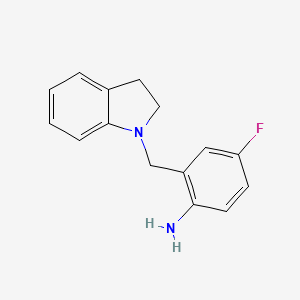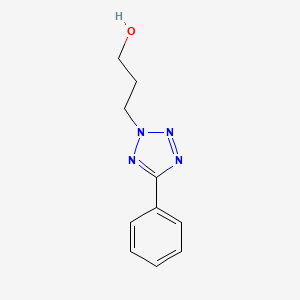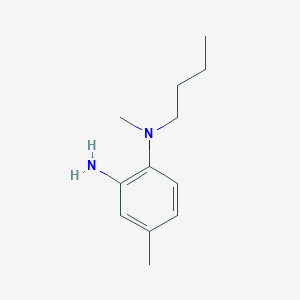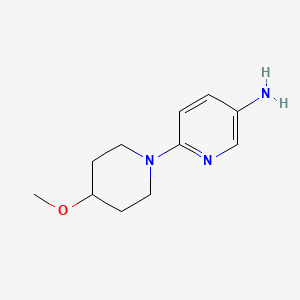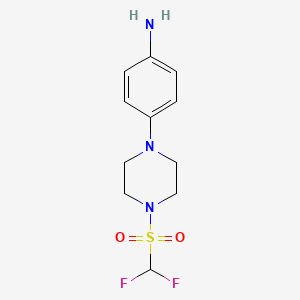
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline
Descripción general
Descripción
“4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 1154693-91-0 . It has a molecular weight of 291.32 . The IUPAC name for this compound is 4-{4-[(difluoromethyl)sulfonyl]-1-piperazinyl}aniline .
Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for the compound is 1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 .
Aplicaciones Científicas De Investigación
Chemical Template Polymerization
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline, when used in chemical polymerization processes, can contribute to the formation of soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, as demonstrated by Boeva and Sergeyev (2014) in their study using MF-4SC, a perfluorinated polysulfonic acid, in a water/2-propanol mixed solvent. This process results in free-standing films with notable conductive properties (Boeva & Sergeyev, 2014).
Redox Cyclability in Electrochemical Applications
The redox cyclability of polyaniline derivatives, such as Poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of aniline and its derivatives, shows superior redox cyclability compared to unsubstituted polyaniline. This finding by Kim et al. (1994) suggests potential applications in electrochemical systems, offering enhanced performance and stability (Kim et al., 1994).
Antimicrobial Activities in Pharmaceutical Research
In pharmaceutical research, derivatives of anilines like 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline have been synthesized and evaluated for their antimicrobial activities. Yolal et al. (2012) reported the synthesis of various derivatives with significant anti-Mycobacterium smegmatis activity, highlighting the potential of aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Water-Soluble and Self-Doped Polyaniline Derivatives
Prévost et al. (1999) explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This process produces water-soluble and self-doped polyaniline derivatives, indicating potential applications in fields requiring soluble and conductive polymers (Prévost et al., 1999).
Solar Cell Applications
The synthesis and characterization of novel polymers based on aniline derivatives have shown their potential application in solar cells. Shahhosseini et al. (2016) demonstrated that polymers derived from aniline can be used as efficient counter electrodes in dye-sensitized solar cells, enhancing energy conversion efficiency (Shahhosseini et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(difluoromethylsulfonyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2S/c12-11(13)19(17,18)16-7-5-15(6-8-16)10-3-1-9(14)2-4-10/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOTRKUOWQWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Difluoromethanesulfonylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



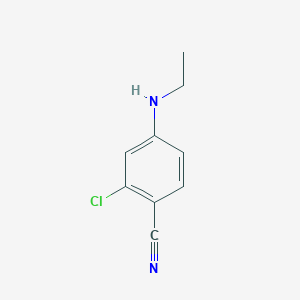
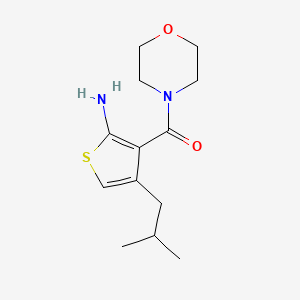
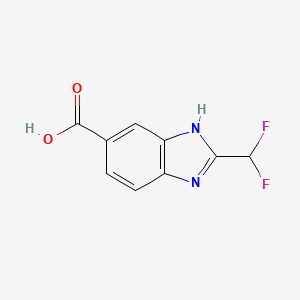
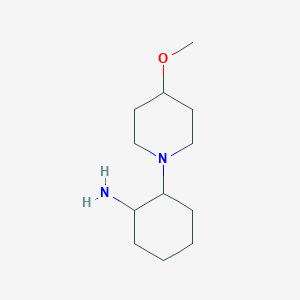
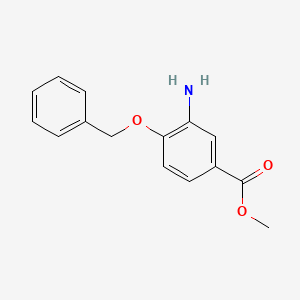
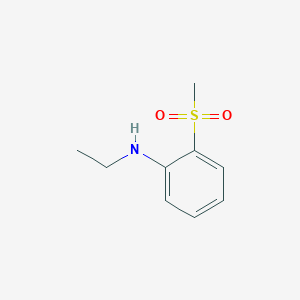
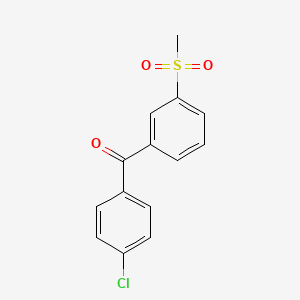
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
